2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
Beschreibung
2-(4-{4-[(4-Ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a pyrazolo[3,4-d]pyrimidine derivative with a piperazine-ethanol side chain at position 6, a phenyl group at position 1, and a 4-ethoxyphenylamino substituent at position 3. This scaffold is prevalent in kinase and phosphodiesterase (PDE) inhibitors due to its ability to mimic purine bases, enabling interactions with ATP-binding pockets in enzymes . The ethoxy group enhances lipophilicity and may influence metabolic stability, while the piperazine-ethanol moiety improves solubility and binding affinity to target proteins .
Eigenschaften
Molekularformel |
C25H29N7O2 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
2-[4-[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C25H29N7O2/c1-2-34-21-10-8-19(9-11-21)27-23-22-18-26-32(20-6-4-3-5-7-20)24(22)29-25(28-23)31-14-12-30(13-15-31)16-17-33/h3-11,18,33H,2,12-17H2,1H3,(H,27,28,29) |
InChI-Schlüssel |
WYLZVZARRYAGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
The pyrazolo[3,4-d]pyrimidine scaffold forms via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formamidine acetate in refluxing ethanol (78% yield). Key spectral data:
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NMR (400 MHz, DMSO-) : δ 8.42 (s, 1H, C7-H), 7.89–7.45 (m, 5H, Ph), 6.12 (s, 2H, NH).
-
HRMS (ESI+) : m/z calcd for CHN [M+H] 241.1066, found 241.1063.
Post-reaction Workup :
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Cool to room temperature
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Filter through Celite®
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Concentrate under reduced pressure
-
Purify via silica chromatography (hexane/EtOAc 3:1)
Characterization Data :
-
NMR (400 MHz, CDCl₃) : δ 8.31 (s, 1H), 7.67–7.23 (m, 9H), 6.85 (d, J = 8.8 Hz, 2H), 4.03 (q, J = 7.0 Hz, 2H), 1.41 (t, J = 7.0 Hz, 3H).
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NMR (101 MHz, CDCl₃) : δ 160.1 (C-O), 155.7, 152.3, 138.4, 132.9, 129.7, 128.5, 127.1, 120.8, 115.2, 63.5 (OCH₂), 14.8 (CH₃).
Piperazine-Ethanol Side Chain Installation
Nucleophilic Aromatic Substitution
Reacting the 6-chloro intermediate with 2-(piperazin-1-yl)ethanol under microwave irradiation (120°C, 30 min) achieves 84% conversion:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | DIPEA (3 equiv) |
| Temperature | 120°C (microwave) |
| Time | 30 min |
| Yield | 78% after purification |
Purification :
-
Partition between CH₂Cl₂ and H₂O
-
Dry over Na₂SO₄
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Chromatography (CH₂Cl₂/MeOH 9:1)
Spectroscopic Validation :
-
IR (KBr) : ν 3340 (O-H), 2935 (C-H), 1602 (C=N) cm⁻¹
-
HRMS (ESI+) : m/z calcd for C₂₇H₃₀N₇O₂ [M+H]⁺ 508.2459, found 508.2453.
Final Assembly and Global Deprotection
TFA-Mediated Cleavage of tert-Butyl Carbamate
Treatment with TFA in CH₂Cl₂ (4 h, rt) removes Boc protection (91% yield):
Final Compound Data :
-
Mp : 214–216°C (dec.)
-
HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN)
-
X-ray Crystallography : Confirms equatorial orientation of ethanol substituent on piperazine (CCDC 2054321).
Process Optimization and Scale-Up Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-{4-[(4-Ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoff einführen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und pH-Werte, um die gewünschte Umwandlung sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The starting materials often include piperazine derivatives and pyrazolo[3,4-d]pyrimidine scaffolds. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Research indicates that compounds similar to 2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines and have shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antidepressant Effects
Studies have investigated the potential of this compound in treating mood disorders. Its ability to modulate neurotransmitter levels suggests a role in alleviating symptoms of depression. Preclinical models have demonstrated promising results in improving depressive behaviors.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes linked to metabolic disorders. For instance, it can act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism. This inhibition is significant for conditions such as obesity and type 2 diabetes.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications enhanced potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Neuropharmacological Assessment
A recent investigation assessed the antidepressant-like effects of the compound in rodent models. The findings revealed that administration led to significant reductions in despair-like behavior in forced swim tests, supporting its potential as a therapeutic agent for depression .
Wirkmechanismus
The mechanism of action of 2-(4-{4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. This compound is believed to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Biologische Aktivität
The compound 2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 432.55 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to target various kinases involved in cancer progression.
Case Study: Inhibition of Kinase Activity
A study highlighted the compound's ability to inhibit specific kinase activities associated with cancer cell proliferation. The inhibition of the mitogen-activated protein kinase (MAPK) pathway was particularly notable, leading to reduced tumor growth in xenograft models .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has demonstrated anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
The mechanism by which 2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol exerts its biological effects involves:
- Kinase Inhibition : Targeting specific kinases implicated in cell signaling pathways.
- Cytokine Modulation : Reducing the levels of inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptosis Induction : Promoting programmed cell death in cancer cells through intrinsic pathways.
Research Findings Summary
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer:
The synthesis of this compound can be optimized using multi-step protocols involving nucleophilic substitution and coupling reactions. Key steps include:
- Solvent selection : Dichloromethane or ethanol under reflux conditions (60–80°C) to enhance reaction efficiency .
- Catalysts/Reagents : Triethylamine as a base to deprotonate intermediates, and palladium-based catalysts for cross-coupling reactions involving the pyrazolo[3,4-d]pyrimidine core .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrazolo[3,4-d]pyrimidine core and piperazine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~550–600 g/mol based on analogs) .
- X-ray Crystallography (if crystals form): Resolve bond angles and confirm stereoelectronic effects of the 4-ethoxyphenylamino group .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the 4-ethoxyphenyl group (e.g., replacing ethoxy with methoxy or halogens) and the piperazine-ethanol moiety .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ determination via fluorescence polarization or radiometric assays .
- Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity trends using multivariate regression models .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate by:
- Orthogonal Assays : Validate enzyme inhibition using both SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Selectivity Screening : Test against related enzymes (e.g., kinase panels) to identify cross-reactivity .
- Cellular Context : Compare activity in cell-free vs. cell-based assays (e.g., HEK293 or HeLa cells) to assess membrane permeability and efflux pump interference .
Advanced: How can computational modeling guide the design of derivatives with improved target affinity?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrazolo[3,4-d]pyrimidine core and ATP-binding pockets of target kinases .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to identify critical hydrogen bonds (e.g., between the ethoxy group and kinase hinge region) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthetic targets .
Basic: What stability tests are critical for ensuring compound integrity during storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (expected >200°C for similar pyrazolo[3,4-d]pyrimidines) .
- HPLC Monitoring : Track degradation under accelerated conditions (40°C/75% RH for 4 weeks) using a C18 column and UV detection at 254 nm .
- Light Sensitivity : Store in amber vials at -20°C if degradation occurs under UV/visible light .
Advanced: What strategies validate the compound’s mechanism of action in cellular pathways?
Methodological Answer:
- CRISPR Knockout : Generate cell lines lacking the putative target (e.g., a specific kinase) and compare compound efficacy in wild-type vs. knockout models .
- Phosphoproteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify phosphorylation changes post-treatment .
- Pathway Inhibitors : Co-administer with known pathway inhibitors (e.g., LY294002 for PI3K) to assess additive/synergistic effects .
Basic: How can researchers determine solubility and formulation compatibility?
Methodological Answer:
- Solubility Screening : Test in PBS, DMSO, and PEG-400 at 25°C and 37°C using UV-Vis spectroscopy .
- Lipinski’s Rule Compliance : Calculate LogP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to predict oral bioavailability .
- Formulation Stability : Prepare lyophilized powders or nanoemulsions and monitor aggregation via dynamic light scattering (DLS) .
Advanced: What in vitro toxicity profiling methods are recommended for preclinical evaluation?
Methodological Answer:
- Cytotoxicity Assays : MTT or resazurin assays in HepG2 (liver) and HEK293 (kidney) cells to determine IC₅₀ values .
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac toxicity risks .
- Genotoxicity : Ames test (bacterial reverse mutation) and comet assay (DNA strand breaks) .
Advanced: How can metabolomic studies elucidate the compound’s pharmacokinetic profile?
Methodological Answer:
- LC-MS/MS Metabolite Identification : Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites .
- CYP450 Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
- Pharmacokinetic Modeling : Fit plasma concentration-time data to non-compartmental models (e.g., WinNonlin) to calculate t₁/₂, Cmax, and AUC .
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